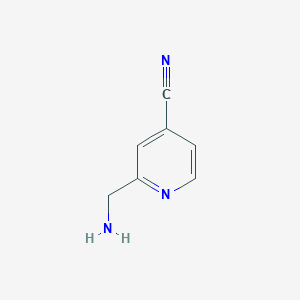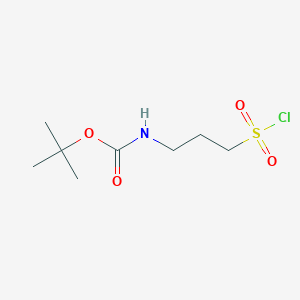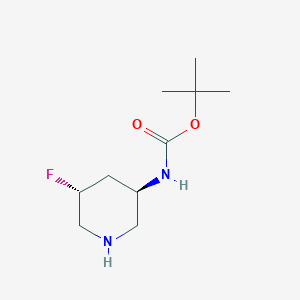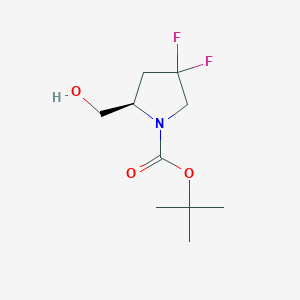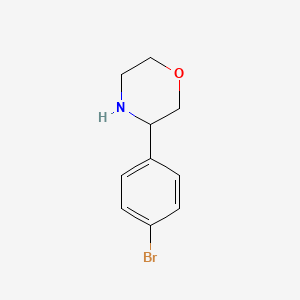
2-溴-3-氰基苯甲酸
描述
2-Bromo-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 . It is also known by other names such as Benzoic acid, m-cyano-; m-Carboxybenzonitrile; m-Cyanobenzoic acid; 3-Cyanobenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-cyanobenzoic acid consists of a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .科学研究应用
合成和化学转化
- 2-氰基苯甲酸的合成:一项研究表明,在低温下,通过溴代苯甲酸与芳基乙腈在LDA存在下的反应,可以合成2-氰基苯甲酸。这个过程涉及苯亚甲酸-3-羧酸酯中间体,并突出了在如此低温下从卤代芳烃中生成芳炔中间体的前所未有的碱引发过程(Wang, Maguire, & Biehl, 1998)。
- 连续流动-闪光化学:另一个应用是使用连续流动-闪光化学从异丙基-2-溴-5-氰基苯甲酸酯合成5-氰基-2-甲酰基苯甲酸的高效放大合成方法。这种方法克服了传统批处理过程中面临的困难,展示了溴代苯甲酸在先进化学合成中的实用性(Seto et al., 2019)。
材料科学和有机化学
- 互变异构平衡研究:在材料科学中,使用质谱、NMR和红外光谱研究了2-氰基苯甲酸的互变异构平衡,包括溴代苯甲酸衍生物,在不同相中的研究。这项研究对于理解这些化合物在不同状态下的物理和化学性质具有重要意义(Iglesias, Ruiz, & Allegretti, 2012)。
- 假单胞杆菌降解:已经鉴定出一株能够降解2-溴代苯甲酸的假单胞杆菌菌株。这项研究对于理解这类化合物的生物降解途径及其环境影响至关重要(Higson & Focht, 1990)。
有机合成
- 钯催化串联过程:2-溴-3-氰基苯甲酸衍生物在钯催化的三组分串联反应中用于组装喹唑啉,这个过程展示了该化合物在复杂有机合成中的实用性(Hu et al., 2018)。
- 升华、熔化和汽化的热力学:对卤代苯甲酸,包括溴代苯甲酸的升华、熔化、汽化和溶解热力学的研究为了解它们的物理性质以及在各个领域中的应用提供了关键见解(Zherikova et al., 2016)。
安全和危害
The safety data sheet for 3-Bromo-5-cyanobenzoic acid indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to 2-Bromo-3-cyanobenzoic acid. One paper discusses the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid . Another paper mentions the preparation of 2-Cyanobenzoic acids from the reaction of Bromobenzoic acids .
作用机制
Target of Action
It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (22603 g/mol) and its form (powder) could influence its bioavailability .
Result of Action
Related compounds like 3-cyanobenzoic acid have been shown to reduce the growth of maize seedlings through the induction of oxidative stress .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-cyanobenzoic acid could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature, as suggested by its melting point range of 182-187°C .
生化分析
Biochemical Properties
2-Bromo-3-cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as peroxidase, catalase, and superoxide dismutase, which are crucial for antioxidant defense mechanisms . The compound’s interaction with these enzymes leads to the modulation of their activities, which can result in altered cellular oxidative stress levels. Additionally, 2-Bromo-3-cyanobenzoic acid has been shown to influence the electron transport chain by affecting the activities of cytochrome oxidase and alternative oxidase pathways .
Cellular Effects
The effects of 2-Bromo-3-cyanobenzoic acid on various cell types and cellular processes are profound. It has been observed to induce oxidative stress in maize seedlings, leading to reduced growth and altered energy metabolism . The compound stimulates the production of reactive oxygen species (ROS), which in turn activates antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. These changes can impact cell signaling pathways, gene expression, and overall cellular metabolism. The increased ROS levels and subsequent activation of antioxidant defenses highlight the compound’s role in modulating cellular redox states.
Molecular Mechanism
At the molecular level, 2-Bromo-3-cyanobenzoic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activities. For instance, the compound has been shown to inhibit the activity of cytochrome oxidase, a key enzyme in the electron transport chain . This inhibition results in the diversion of electrons to the alternative oxidase pathway, increasing ROS production. Additionally, 2-Bromo-3-cyanobenzoic acid can modulate gene expression by influencing transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
The stability and effects of 2-Bromo-3-cyanobenzoic acid over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. In in vitro studies, prolonged exposure to 2-Bromo-3-cyanobenzoic acid has been associated with sustained oxidative stress and altered cellular metabolism . In vivo studies have shown that the compound’s effects can persist, leading to long-term changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-cyanobenzoic acid vary with different dosages in animal models. At lower doses, the compound can stimulate antioxidant defenses and enhance cellular metabolism. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity . Studies have shown that there is a threshold effect, where the beneficial effects of the compound are observed at lower concentrations, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
2-Bromo-3-cyanobenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the flow of electrons in the electron transport chain . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, the compound’s effects on antioxidant enzymes suggest its involvement in pathways related to ROS detoxification and redox balance.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-cyanobenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall activity and function. Studies have shown that 2-Bromo-3-cyanobenzoic acid can accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-3-cyanobenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to mitochondria, where it interacts with components of the electron transport chain. This localization is essential for its role in modulating oxidative stress and energy metabolism. The precise targeting of 2-Bromo-3-cyanobenzoic acid to specific subcellular sites ensures its effective participation in biochemical reactions.
属性
IUPAC Name |
2-bromo-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYDHGPLAGKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261473-60-2 | |
| Record name | 2-bromo-3-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)
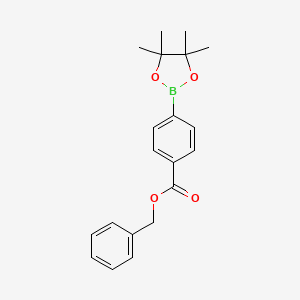

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
